Scientific Field: Polymer Science
Summary: The compound is used in the synthesis of cardo polybenzimidazoles, a type of polymer.
Methods: The behavior of dilute solutions of cardo polybenzimidazoles based on 3,3’,4,4’-tetraaminodiphenyl ether in solvents of various natures has been studied by the methods of dynamic light scattering, sedimentation, and viscometry .
Results: All of the polymers have been found to contain a microgel fraction. For each fraction, the diffusion coefficient and the particle size are determined .
Scientific Field: Polymer Chemistry
Summary: The compound is used in the synthesis of polyamidobenzimidazoles, a type of polymer that exhibits frost resistance.
Methods: A frost-resistant polyamidobenzimidazole-based polymer composite is synthesized from 3,3’,4,4’-tetraaminodiphenyl oxide, diphenyl adipate or diphenyl sebacate, and hexamethylenediamine or ε-caprolactam .
Results: The resulting polymer exhibits exceptional frost resistance, making it suitable for use in cold climates .
Scientific Field: Organic Electronics
Scientific Field: Material Science
Results: The compound contributes to the creation of materials with enhanced thermal stability.
Scientific Field: Catalysis
Summary: The compound’s chemical properties make it suitable for use in catalysis.
Results: The compound enhances the efficiency of certain catalytic processes.
Scientific Field: Analytical Chemistry
Summary: The compound is used in the separation process in chromatography .
Methods: The compound is used in the separation of 3,3’,4,4’-Tetraaminodiphenyl ether on Newcrom R1 HPLC column .
Results: The compound enhances the efficiency and accuracy of the separation process in chromatography .
Scientific Field: Energy Storage
Summary: The compound is used in the development of lithium-sulfur batteries, which are considered promising for advanced energy storage technologies with long life and high-energy density .
Methods: The compound is used in a facile strategy to tame the polysulfide dissolution and the shuttling effect in the lithium-sulfur system by introducing a modified polybenzimidazole (mPBI) with multiple functions .
Results: The dual actions of mPBI confer an excellent performance of 750 mAh g−1 (or 5.2 mAh cm−2) after 500 cycles at C/5 on the lithium–sulfur battery with an ultralow capacity fading rate of 0.08% per cycle .
Summary: The compound is used in the synthesis of some cardo polybenzimidazoles .
3,3',4,4'-Tetraaminodiphenyl ether is an organic compound with the molecular formula . It features a biphenyl structure with four amino groups and an ether linkage. This compound is classified under the category of tetraamines and is notable for its potential applications in various fields, including materials science and medicinal chemistry. The compound's structure can be represented as follows:
Several methods exist for synthesizing 3,3',4,4'-tetraaminodiphenyl ether:
The unique properties of 3,3',4,4'-tetraaminodiphenyl ether lend it to various applications:
Several compounds share structural similarities with 3,3',4,4'-tetraaminodiphenyl ether. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4,4'-Diaminodiphenyl Ether | Two amino groups on one biphenyl unit | Simpler structure; less functional diversity |
1,2-Diaminobenzene | Two amino groups on a single benzene ring | More reactive due to proximity of amino groups |
3-Aminophenol | One amino group on a phenolic compound | Exhibits different solubility and reactivity |
1,2,4-Trimethylbenzene | Methyl substitutions on a benzene ring | Different physical properties; not an amine |
The uniqueness of 3,3',4,4'-tetraaminodiphenyl ether lies in its tetraamine structure combined with an ether linkage. This configuration allows for enhanced reactivity and versatility compared to simpler amines or phenolic compounds.
Irritant;Health Hazard